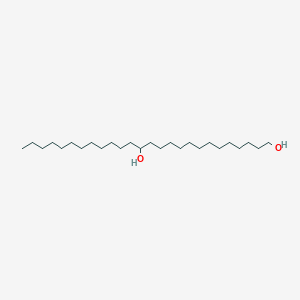
Bis(ethylthio)methyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[bis(ethylthio)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and two ethylthio groups (-SCH2CH3) attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[bis(ethylthio)methyl]phenol typically involves multi-step organic reactions. One common method involves the alkylation of 2-methoxyphenol with ethylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4-[bis(ethylthio)methyl]phenol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[bis(ethylthio)methyl]phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[bis(ethylthio)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[bis(ethylthio)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. The methoxy and ethylthio groups can modulate the compound’s reactivity and interactions with other molecules, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the ethylthio groups.
2-Methoxy-4-ethylphenol: Similar structure but has an ethyl group instead of ethylthio groups.
2-Methoxy-4-(methoxymethyl)phenol: Similar structure but has a methoxymethyl group instead of ethylthio groups.
Uniqueness
2-Methoxy-4-[bis(ethylthio)methyl]phenol is unique due to the presence of two ethylthio groups, which impart distinct chemical properties and potential applications. These groups can enhance the compound’s solubility, reactivity, and biological activity compared to similar compounds.
Propiedades
Número CAS |
100520-59-0 |
|---|---|
Fórmula molecular |
C12H18O2S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
4-[bis(ethylsulfanyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H18O2S2/c1-4-15-12(16-5-2)9-6-7-10(13)11(8-9)14-3/h6-8,12-13H,4-5H2,1-3H3 |
Clave InChI |
JJJCKQVAQUKTLI-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1=CC(=C(C=C1)O)OC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



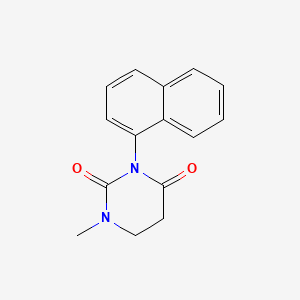
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
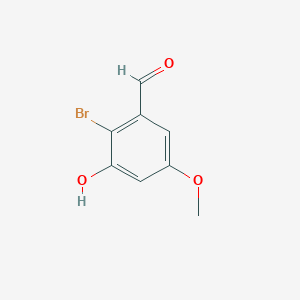
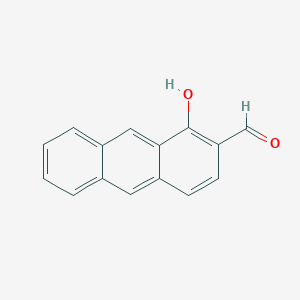
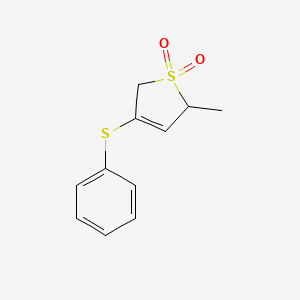

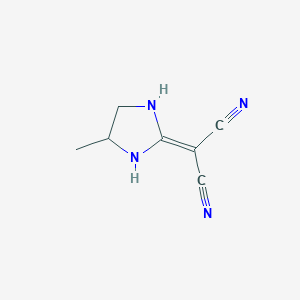
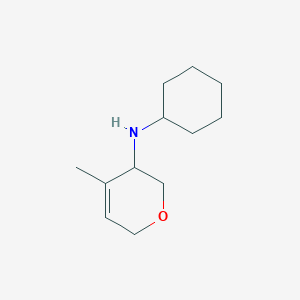
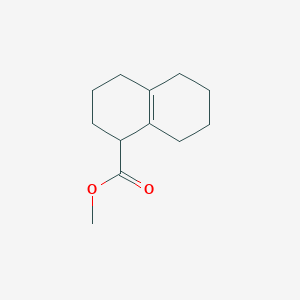

![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
